molecular formula C10H14N2O2 B7785493 methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate

methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B7785493
M. Wt: 194.23 g/mol
InChI Key: OPQQVOYFRLJEEH-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, has garnered interest for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by esterification with methanol to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity .

Properties

IUPAC Name

methyl 5-cyclopropyl-2-ethylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12-9(10(13)14-2)6-8(11-12)7-4-5-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQQVOYFRLJEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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